2-Pentadecylimidazoline
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Overview
Description
2-Pentadecylimidazoline is a chemical compound with the molecular formula C18H36N2. It is a derivative of imidazoline, characterized by a long alkyl chain attached to the imidazoline ring. This compound is known for its surfactant properties and is used in various industrial applications, including as a corrosion inhibitor and emulsifying agent .
Preparation Methods
2-Pentadecylimidazoline can be synthesized through several methods. One common synthetic route involves the reaction of diethylenetriamine with fatty acids under non-solvent microwave irradiation using calcium oxide as a support. This method is efficient, requiring much less time compared to conventional thermal condensation, and yields high-purity products . Another method involves the dehydration of fatty acids and polyamines under vacuum conditions .
Chemical Reactions Analysis
2-Pentadecylimidazoline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of imidazoline N-oxides.
Reduction: Reduction reactions can convert imidazoline derivatives to their corresponding amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Pentadecylimidazoline has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: It has been studied for its potential protective effects in in vitro models of acute lung injury.
Medicine: Research has explored its use in developing new therapeutic agents due to its biological activity.
Mechanism of Action
The mechanism of action of 2-Pentadecylimidazoline involves its interaction with molecular targets such as cell membranes and proteins. Its surfactant properties allow it to reduce surface tension and form micelles, which can encapsulate and solubilize hydrophobic substances. This property is crucial in its role as an emulsifying agent and corrosion inhibitor .
Comparison with Similar Compounds
2-Pentadecylimidazoline can be compared with other imidazoline derivatives such as:
2-Heptadecylimidazoline: Similar in structure but with a longer alkyl chain.
2-Undecylimidazoline: Has a shorter alkyl chain compared to this compound.
2-Octylimidazoline: Another derivative with an even shorter alkyl chain.
The uniqueness of this compound lies in its optimal alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity, making it highly effective as a surfactant and corrosion inhibitor .
Properties
CAS No. |
10443-62-6 |
---|---|
Molecular Formula |
C18H36N2 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
2-pentadecyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C18H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19-16-17-20-18/h2-17H2,1H3,(H,19,20) |
InChI Key |
KSJKFYTZUCKVFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=NCCN1 |
Origin of Product |
United States |
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